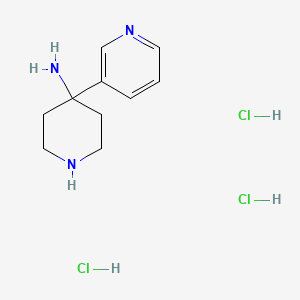
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride, also known as P3P, is a chemical compound that has gained significant attention in the field of scientific research. P3P is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for understanding the mechanisms of dopamine signaling in the brain. In
作用机制
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride binds to the dopamine transporter with high affinity and selectivity, blocking the reuptake of dopamine from the synapse. This results in increased dopamine signaling and prolonged activation of dopamine receptors. This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum and prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. In addition to increasing dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to increase neuronal excitability and promote the release of other neurotransmitters such as glutamate and acetylcholine.
实验室实验的优点和局限性
One of the main advantages of using 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride in lab experiments is its high selectivity and potency for the dopamine transporter. This allows researchers to specifically target dopamine signaling without affecting other neurotransmitter systems. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Additionally, this compound is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
未来方向
There are several potential future directions for research on 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride. One area of interest is the development of more selective and potent dopamine transporter inhibitors that can be used in vivo. Another direction is the investigation of the role of the dopamine transporter in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Finally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Conclusion:
This compound, or this compound, is a valuable tool for investigating the mechanisms of dopamine signaling in the brain. Its high selectivity and potency for the dopamine transporter make it a useful compound for studying dopamine-related behaviors. While there are limitations to its use, this compound has significant potential for advancing our understanding of the brain and developing new treatments for neuropsychiatric disorders.
合成方法
The synthesis of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves a multi-step process that starts with the reaction of 3-chloropyridine with 1,4-diaminobutane. This reaction produces a pyridine-containing intermediate, which is then treated with a reducing agent to form the final product, this compound. The purity of the compound is typically confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride has been widely used in scientific research as a tool for investigating the role of the dopamine transporter in the brain. Dopamine is a neurotransmitter that plays a critical role in reward processing, motivation, and motor control. The dopamine transporter is responsible for the reuptake of dopamine from the synapse, which regulates the duration and magnitude of dopamine signaling. By inhibiting the dopamine transporter, this compound can modulate dopamine signaling and provide insights into the mechanisms underlying dopamine-related behaviors.
属性
IUPAC Name |
4-pyridin-3-ylpiperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;;/h1-2,5,8,12H,3-4,6-7,11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGOTOWDAUQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

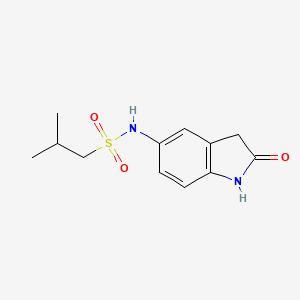
![N-{3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2900817.png)
![(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2900818.png)
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![(2-Chloro-4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2900822.png)
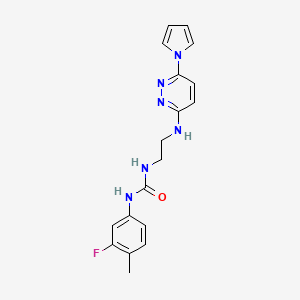
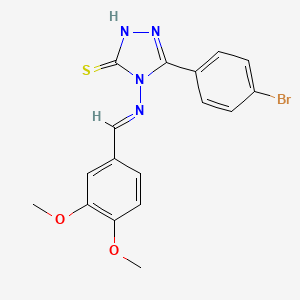
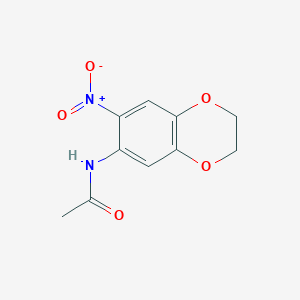
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)


![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)